2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate
Overview
Description
“2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate” is a chemical compound with the molecular formula C15H15N5O4 . It is also known by other names such as “2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate” and “Acyclovir Benzoate” among others .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one (acyclovir) with various substituted phenyl moieties in the presence of dicyclohexyl carbodiimide and N,N-dimethylamino pyridine using N,N-dimethyl formamide .Molecular Structure Analysis
The molecular weight of the compound is 329.31 g/mol . The InChI representation of the compound isInChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21)
. The compound’s canonical SMILES representation is C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N
. Chemical Reactions Analysis
The compound’s IR spectrum shows peaks at 3415 cm-1 (-NH), 1720 cm-1 (-C=O), and 1598 cm-1 (aromatic –C=C) . The 1H NMR spectrum (DMSO-400MHz) shows peaks at 3.80-3.86(t, 2H, -OCH2), 4.31-4.42(t, 2H, -CH2OCO), 5.80(s, 2H, -NCH2O), 7.44-7.56(m, 4H, -ArH), 7.80(s, 1H, -NCHN), 8.42(s, 2H, -NH2) . The 13C NMR spectrum (DMSO-100MHz) shows peaks at 64.0, 68.8, 69.2, 117.5, 128.7, 131.2, 134.0, 138.6, 140.4, 151.6, 157.0 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass of the compound is 329.11240398 g/mol .Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
A comprehensive vibrational analysis of a similar compound, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, was conducted using Gaussian03W software. This research provided insights into the optimized molecular structure and vibrational frequencies of the compound. Additionally, electronic properties were analyzed, indicating similarities to bioactive molecules. Natural Bond Orbital analysis and other advanced techniques were employed to understand the chemical properties and potential anti-viral activity of the compound against various viral proteins as revealed by molecular docking studies (Rizwana, Prasana, Muthu, & Abraham, 2020).
Synthetic Studies and Tautomerism
Research on N-Methoxy-9-methyl-9H-purin-6-amines, which bear similarity to the compound , has shown significant variations in amino/imino tautomer ratios. These tautomers were identified using NMR methods, contributing to the understanding of the compound’s chemical behavior. This study's insights into the synthesis and reactivity of such compounds could be relevant for further research on 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate (Roggen & Gundersen, 2008).
Synthesis and Structure Analysis
Another related study focused on the synthesis and crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. Understanding the crystallization and molecular structure of such compounds provides a framework that could be applicable to the study of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate, particularly in terms of its physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c16-15-18-12-11(13(21)19-15)17-8-20(12)9-23-6-7-24-14(22)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H3,16,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMDVUJLSYFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCN2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403213 | |
Record name | AC1NANKY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate | |
CAS RN |
59277-91-7 | |
Record name | AC1NANKY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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